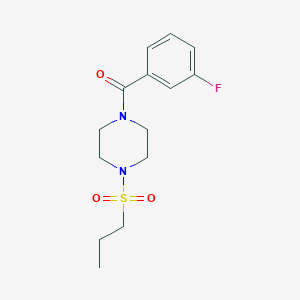

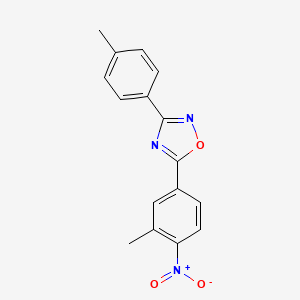

![molecular formula C19H27N3O4 B5549892 2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)

2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,8-diazaspiro[4.5]decan-3-one derivatives involves several key steps, including the formation of the spirocyclic core and subsequent functionalization. Techniques such as Michael addition reactions, cyclization, and oxidative cyclization have been employed to construct the diazaspiro[4.5]decane skeleton and introduce various substituents at strategic positions on the molecule (Martin‐Lopez & Bermejo, 1998), (Smith et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of diazaspiro[4.5]decan-3-one derivatives has revealed interesting conformational characteristics. X-ray crystallography and NMR studies provide insights into the stereochemistry and electronic structure of these compounds, aiding in understanding their chemical behavior and biological activity (Żesławska, Jakubowska, & Nitek, 2017).

Chemical Reactions and Properties

The reactivity of 2,8-diazaspiro[4.5]decan-3-one derivatives involves interactions with various reagents, leading to the formation of novel compounds. These reactions are essential for the functionalization of the molecule and have implications for its potential applications. Copper-catalyzed oxidative ipso-cyclization represents a notable method for introducing additional functional groups into the molecule, expanding its chemical diversity (Qian, Liu, Song, Xiang, & Li, 2015).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has been explored, demonstrating their potential as antihypertensive agents. The research showed that compounds with specific substitutions exhibited significant activity as alpha-adrenergic blockers, suggesting their potential in treating hypertension without beta-adrenergic blocking effects (Caroon et al., 1981).

Studies on the preparation of cyclohexane-5-spirohydantoin derivatives highlighted the influence of substituents on the cyclohexane ring in supramolecular arrangements. These findings suggest the role of molecular structure in determining the crystal structure and potentially guiding the design of new compounds with desired physical properties (Graus et al., 2010).

Research into the oxidative cyclization of olefinic precursors has led to the synthesis of azaspiro[4.5]decane systems, demonstrating a method for constructing complex molecular structures that could be applied in the development of new chemical entities for various applications (Martin‐Lopez & Bermejo, 1998).

Potential Applications

The development of novel series of anticancer and antidiabetic spirothiazolidines analogs showcases the exploration of spiro compounds for therapeutic uses. These studies have identified compounds with significant activities against cancer and diabetes, illustrating the therapeutic potential of such structures (Flefel et al., 2019).

Investigations into the ADMET profiling and pharmacodynamic effects of selective α7 nicotinic acetylcholine receptor agonists with a spirocyclic Δ2‐isoxazoline molecular skeleton have provided insights into the optimization of compounds for central nervous system targets. This research underscores the importance of ADMET properties in the development of new drugs (Matera et al., 2018).

Structural and Mechanistic Insights

The study of spirolactams as conformationally restricted pseudopeptides, including synthesis and conformational analysis, contributes to the understanding of how structural constraints can mimic biological peptide structures and functions. Such insights are valuable for the design of peptide mimetics with specific biological activities (Fernandez et al., 2002).

Research on the synthesis of spiroacetal enol ethers and methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes through intramolecular conjugate addition has revealed highly stereoselective methods for producing spiro compounds. These methods provide valuable tools for the synthesis of complex molecules with specific stereochemical configurations (Toshima et al., 1998).

properties

IUPAC Name |

2-(3-methoxypropyl)-8-(1-methyl-6-oxopyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O4/c1-20-13-15(4-5-16(20)23)18(25)21-9-6-19(7-10-21)12-17(24)22(14-19)8-3-11-26-2/h4-5,13H,3,6-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAVIQPPSBRVLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C(=O)N2CCC3(CC2)CC(=O)N(C3)CCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)

![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)

![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)

![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)

![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)

![2-{[3'-(1-methoxyethyl)biphenyl-4-yl]oxy}-N-methylacetamide](/img/structure/B5549911.png)